alpha-Pyrrolidinopropiophenone

描述

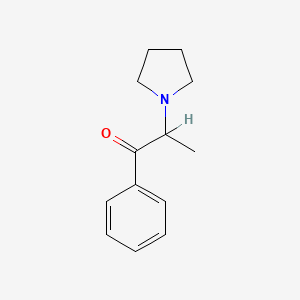

Structure

3D Structure

属性

IUPAC Name |

1-phenyl-2-pyrrolidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUJAQRFIJAORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897462 | |

| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19134-50-0 | |

| Record name | α-Pyrrolidinopropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19134-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Pyrrolidinopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019134500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-PYRROLIDINOPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DP8CH58H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Characterization

Established Synthetic Routes for α-PPP and Related Analogues

The synthesis of α-PPP and its analogues generally follows established organic chemistry principles. A common method involves the reaction of an appropriate aryl ketone with bromine to achieve alpha-bromination, followed by amination with pyrrolidine (B122466). mdpi.com This two-step process is a reliable way to produce various cathinone (B1664624) derivatives. mdpi.com The resulting compounds are often isolated as hydrochloride or hydrobromide salts due to the instability of the free base form. mdpi.com

For instance, the synthesis of α-pyrrolidinopentiophenone (α-PVP), a well-known analogue of α-PPP, can start from valeronitrile. researchgate.net This is treated with phenylmagnesium bromide, and a subsequent acidic workup yields 1-phenyl-1-pentanone. researchgate.net This ketone can then undergo further reactions to produce α-PVP. Another example is the synthesis of 4-OH-PVP, where 2-bromo-1-(4-hydroxyphenyl) pentan-1-one is reacted with pyrrolidine in the presence of potassium carbonate. google.com

Variations in the starting materials allow for the creation of a wide range of analogues. For example, using different propiophenone (B1677668) derivatives in a Mannich reaction with formaldehyde (B43269) and pyrrolidine can yield various 3-pyrrolidinopropiophenone derivatives. google.com The choice of the starting aryl ketone is a critical step that dictates the final structure of the analogue. mdpi.com

Synthesis of Deuterated and Analytical Reference Standards of α-PPP

The synthesis of deuterated analogues and analytical reference standards is crucial for research and forensic applications. caymanchem.com Deuterium-labeled compounds are valuable tools in metabolic studies to understand the biotransformation pathways of drugs. rsc.org

The synthesis of deuterated propiophenones, which can serve as starting materials, has been achieved through methods like the Friedel-Crafts acylation of deuterated toluene (B28343) derivatives with propionyl chloride. google.com For instance, commercially available trideuteromethylbenzene and perdeuterotoluene have been used for this purpose. google.com

A catalytic asymmetric strategy has been developed for creating enantioenriched α-deuterated pyrrolidine derivatives. rsc.org This method combines H/D exchange (H/D-Ex) and a 1,3-dipolar cycloaddition involving an azomethine ylide. rsc.org The process utilizes D₂O as an inexpensive and safe deuterium (B1214612) source under mild reaction conditions. rsc.org This approach allows for the precise incorporation of a deuterium atom at a stereogenic center, which is significant for studying the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of chiral compounds. rsc.org

Analytical reference standards for α-PPP and its analogues are commercially available and essential for the accurate identification and quantification of these substances in various samples. caymanchem.comlipomed-shop.com These standards are used in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.comjst.go.jp

Design and Synthesis Strategies for α-PPP Analogues and Derivatives

The design and synthesis of α-PPP analogues are often driven by the desire to understand structure-activity relationships. meduniwien.ac.atresearchgate.net Modifications to the chemical structure can significantly impact the compound's properties.

Key structural modifications include:

Alkyl Chain Length: Increasing the length of the alkyl side chain has been shown to affect potency. For example, α-PVP, with a longer alkyl chain than α-PPP, exhibits increased potency at inhibiting dopamine (B1211576) and norepinephrine (B1679862) transporters. meduniwien.ac.at

Aromatic Ring Substitution: Adding substituents to the aromatic ring can influence a compound's interaction with transporters. meduniwien.ac.at For instance, a methylenedioxy group, as seen in MDPPP, appears to slightly increase the compound's ability to inhibit dopamine uptake while slightly decreasing its potency at the norepinephrine transporter. meduniwien.ac.atcaymanchem.com Bromination of the aromatic ring, as in 4-Br-PPP, can increase serotonergic properties. meduniwien.ac.atresearchgate.net

Conformational Constraints: Introducing conformational constraints can enhance binding affinity. For example, the incorporation of specific residues like α-methyl-p-phosphonophenylalanine into peptide structures has been shown to result in high-affinity binding. nih.gov

These synthetic strategies allow for the creation of a diverse library of compounds, which aids in detailed pharmacological characterization and the identification of compounds with specific transporter interaction profiles. meduniwien.ac.atresearchgate.net

Biotechnological Approaches to Metabolite Synthesis of Pyrrolidinophenones

Biotechnological synthesis presents a valuable alternative to traditional chemical synthesis for producing drug metabolites. oup.comgtfch.org This approach often utilizes microorganisms, such as fission yeast (Schizosaccharomyces pombe), that have been genetically engineered to express human cytochrome P450 (CYP) enzymes. oup.comgtfch.orgscispace.com These enzymes are responsible for the metabolism of many drugs in humans.

This method has been successfully employed to synthesize hydroxylated metabolites of pyrrolidinophenones. For instance, the 4'-hydroxymethyl metabolite of 4'-methyl-α-pyrrolidinohexanophenone (MPHP) was produced by incubating the parent compound with a culture of S. pombe expressing human CYP2D6. oup.com The process, conducted at 30°C, offers a smoother and potentially less hazardous route compared to multi-step chemical synthesis. oup.com The resulting metabolite can then be isolated and purified using techniques like solid-phase extraction and high-performance liquid chromatography (HPLC). oup.com

The versatility of this biotechnological approach has been demonstrated with other pyrrolidinophenone derivatives as well, such as the synthesis of 4'-hydroxymethyl-α-pyrrolidinobutyrophenone (HO-MPBP). gtfch.org These microbial systems can serve as effective models for studying drug biotransformation and for producing reference standards of metabolites. nih.gov

Preclinical Pharmacological Profile and Mechanism of Action

Interactions with Monoamine Transporters in In Vitro Systems

In vitro studies, typically using human embryonic kidney 293 (HEK 293) cells that express human monoamine transporters, have been crucial in elucidating the specific interactions of α-PPP with these proteins. meduniwien.ac.atresearchgate.netnih.gov These studies have consistently shown that α-PPP acts as a potent inhibitor of the dopamine (B1211576) and norepinephrine (B1679862) transporters, with significantly less activity at the serotonin (B10506) transporter. mdpi.commdpi.com

Dopamine Transporter (DAT) Binding and Inhibition Kinetics

Research indicates that α-PPP has a high affinity for the dopamine transporter (DAT), where it functions as a reuptake inhibitor. nih.gov This action leads to an increase in the extracellular concentration of dopamine. ontosight.ai The binding affinity and inhibition potency of α-PPP at the DAT have been quantified in various studies. For instance, some studies report a binding affinity (Ki) of approximately 1.29 µM and an inhibition constant (IC50) in the low micromolar range. nih.gov Other research has shown similar high-affinity binding, with values around 1–2 μM. The potency of α-PPP as a DAT inhibitor is a key factor in its stimulant effects. frontiersin.org However, its potency is noted to be considerably less than that of other pyrovalerone cathinones like 3,4-methylenedioxypyrovalerone (MDPV). frontiersin.orgfrontiersin.org

Serotonin Transporter (SERT) Binding, Inhibition, and Selectivity Profiles

In stark contrast to its potent effects on DAT and NET, α-PPP demonstrates significantly lower affinity and potency at the serotonin transporter (SERT). mdpi.comnih.gov Studies have reported a much higher inhibition constant (IC50) for SERT, in some cases approximately 163 μM, indicating weak interaction. nih.gov This results in a high DAT/SERT selectivity ratio, signifying that α-PPP is a highly selective inhibitor of the dopamine transporter over the serotonin transporter. mdpi.com This pharmacological profile distinguishes it from other psychostimulants that may have more pronounced effects on the serotonergic system. mdpi.com

Interactive Data Table: In Vitro Monoamine Transporter Inhibition of α-PPP

| Transporter | Inhibition Potency (IC₅₀ in µM) | Binding Affinity (Kᵢ in µM) | Selectivity (DAT/SERT Ratio) |

| DAT | 0.64 mdpi.com | 1.29 nih.gov | >1000 mdpi.com |

| NET | 0.64 mdpi.com | ~1-2 | N/A |

| SERT | >10 mdpi.com | 161.4 nih.gov | N/A |

Differentiation from Monoamine Releasing Agents

An important distinction in the mechanism of action of psychostimulants is whether they act as reuptake inhibitors or as monoamine-releasing agents. While compounds like amphetamines are known to be releasing agents, studies have consistently characterized α-PPP as a pure reuptake inhibitor at the DAT and SERT. meduniwien.ac.atresearchgate.netnih.gov This means it blocks the transporter from the outside without being transported into the neuron itself to cause a reverse transport or "release" of neurotransmitters. meduniwien.ac.at However, some recent and unexpected findings suggest that α-PPP and some of its derivatives may act as partial releasing agents at the human norepinephrine transporter (hNET). meduniwien.ac.atresearchgate.netnih.gov This nuanced activity at the NET, combined with its primary role as a DAT/SERT reuptake inhibitor, highlights the complexity of its pharmacological profile.

Neurotransmitter System Modulation in Preclinical Animal Models

Studies in animal models, primarily in mice, have provided further insight into how the in vitro actions of α-PPP translate to effects on neurotransmitter systems in vivo.

Impact on Dopaminergic Pathways and Neurochemistry

Consistent with its potent in vitro activity as a dopamine reuptake inhibitor, α-PPP has been shown to significantly impact dopaminergic pathways in preclinical animal models. nih.gov Administration of α-PPP has been linked to locomotor stimulant effects, which are believed to be mediated by its action on the dopamine system. nih.govresearchgate.net Research has shown that these locomotor effects can be blocked by a dopamine D1-like receptor antagonist, further supporting the role of dopamine in the behavioral effects of α-PPP. nih.gov Furthermore, studies have demonstrated that exposure to α-PPP can lead to regionally specific changes in monoamine neurochemistry. nih.gov For example, after a binge-like dosing regimen in mice, a significant depletion of dopamine and its major metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), was observed in the striatum. nih.gov This suggests that repeated exposure to α-PPP can lead to persistent alterations in the dopaminergic system. nih.gov

Effects on Noradrenergic Pathways and Neurochemistry

Alpha-Pyrrolidinopropiophenone (α-PPP) demonstrates notable activity within noradrenergic pathways, primarily functioning as an inhibitor of the norepinephrine transporter (NET). meduniwien.ac.at In vitro studies using human embryonic kidney (HEK293) cells expressing the human norepinephrine transporter (hNET) have shown that α-PPP inhibits norepinephrine reuptake in the low micromolar range. nih.govresearchgate.net This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. ontosight.ai

Table 1: In Vitro Activity of α-PPP at the Human Norepinephrine Transporter (hNET)

| Parameter | Value (µM) | Cell Line | Reference |

|---|---|---|---|

| IC₅₀ (Uptake Inhibition) | 2.4 | HEK293 | sci-hub.se |

| IC₅₀ (Uptake Inhibition) | ~2.0 | - | researchgate.net |

| EC₅₀ (Partial Release) | Low micromolar range | HEK293 | nih.govresearchgate.net |

Investigation of Serotonergic System Modulation

In contrast to its significant effects on noradrenergic and dopaminergic pathways, α-PPP exhibits considerably lower affinity for the serotonin transporter (SERT). nih.govresearchgate.net Studies have consistently shown that α-PPP has minimal or no relevant pharmacological activity at the human serotonin transporter (hSERT) when it comes to reuptake inhibition. nih.govresearchgate.netresearchgate.net The binding affinity for the serotonin transporter is significantly lower than for dopamine and norepinephrine transporters, with some reports indicating an affinity of approximately 163 μM. This selectivity results in a high dopamine transporter (DAT) to SERT ratio, which is a characteristic often associated with a higher potential for abuse. mdpi.com

While direct interaction with SERT is weak, some research has pointed to indirect effects on the serotonergic system. For example, chronic exposure to α-PPP has been shown to deplete striatal serotonin levels in mice. Furthermore, recent studies have uncovered that α-PPP can act as an antagonist and inverse agonist at serotonin 5-HT2A receptors, which could modulate some of its psychoactive effects. frontiersin.org

Table 2: In Vitro Activity of α-PPP at the Human Serotonin Transporter (hSERT)

| Parameter | Value (µM) | Cell Line | Reference |

|---|---|---|---|

| IC₅₀ (Uptake Inhibition) | ~163 | - | |

| Pharmacological Activity | Not relevant | HEK293 | nih.govresearchgate.netresearchgate.net |

Receptor Binding Profiles Beyond Monoamine Transporters

Ligand Binding Studies at Specific Receptors (e.g., 5-HT2A)

Beyond its primary action on monoamine transporters, α-Pyrrolidinopropiophenone (α-PPP) has been investigated for its binding affinity at other receptor sites. Notably, studies have focused on its interaction with serotonin 5-HT2A receptors. nih.govnih.gov Radioligand competition binding assays performed in human embryonic kidney (HEK293) cells revealed that α-PPP has a low micromolar binding affinity for the human 5-HT2A receptor. nih.govnih.govrti.org Specifically, the pKi value for α-PPP at the 5-HT2A receptor was determined to be 5.6 ± 0.7, which corresponds to a Ki of 2.5 μM. nih.gov

Table 3: Binding Affinity of α-PPP at the Human 5-HT2A Receptor

| Parameter | Value | Reference |

|---|---|---|

| Ki | 2.5 µM | nih.gov |

| pKi | 5.6 ± 0.7 | nih.gov |

| Kb (vs. DOI) | 851 nM | nih.govnih.gov |

Behavioral Characterization in Animal Models

Assessment of Locomotor Stimulant Effects

In animal models, α-Pyrrolidinopropiophenone (α-PPP) consistently produces locomotor stimulant effects. Studies in mice have demonstrated that α-PPP increases locomotor activity, with some research noting that this effect is similar to that of cocaine. semanticscholar.orgmdpi.com The effects on locomotor activity typically follow an inverted-U shaped dose-response curve. nih.gov For example, one study found that peak locomotor effects in mice occurred at a dose of 25 mg/kg. nih.gov In rats, a dose of 30 mg/kg of α-PPP led to significant increases in locomotor activity for the entire 60-minute test session, while a 10 mg/kg dose produced significant increases for the first 50 minutes. nih.gov

The potency of α-PPP as a locomotor stimulant has been compared to other synthetic cathinones. It has been found to be less potent than α-pyrrolidinohexiophenone (α-PHP) in stimulating locomotor activity in mice. nih.gov The locomotor stimulant effects of α-PPP and related compounds are believed to be mediated by the dopaminergic system, as pretreatment with a D1 dopamine receptor antagonist can attenuate these effects. d-nb.info

Reinforcing Effects in Preclinical Self-Administration Paradigms

The reinforcing properties of α-Pyrrolidinopropiophenone (α-PPP) have been demonstrated in preclinical self-administration studies, indicating its potential for abuse. nih.govfrontiersin.org In these paradigms, animals will work to receive infusions of the drug. Studies in rats have shown that higher doses of α-PPP are readily self-administered under extended-access conditions. researchgate.netnih.govfrontiersin.org

For example, in a study using a repeated extended-access binge paradigm, a high dose of α-PPP (0.32 mg/kg/infusion) was robustly self-administered across multiple 96-hour access periods, whereas lower doses (0.05 and 0.1 mg/kg/infusion) resulted in more variable and less consistent self-administration. researchgate.netnih.govfrontiersin.org When compared to other synthetic cathinones like methylenedioxypyrovalerone (MDPV) and α-pyrrolidinopentiophenone (α-PVP), α-PPP tends to have a right-shifted dose-response curve, suggesting it is less potent as a reinforcer. nih.gov This is consistent with its lower affinity for the dopamine transporter compared to MDPV. frontiersin.org Despite its lower potency, the fact that animals will self-administer α-PPP, particularly with extended access, highlights its reinforcing effects. nih.govfrontiersin.org

Discriminative Stimulus Effects in Animal Studies

Drug discrimination studies in animals are a critical component of preclinical pharmacological profiling, offering insights into the subjective effects of a compound by comparing them to known substances. In these studies, animals are trained to recognize the internal cues produced by a specific drug and to signal this recognition through a learned behavior, such as pressing a particular lever. The extent to which a novel compound can substitute for the training drug provides a measure of its similarity in producing subjective effects. For α-Pyrrolidinopropiophenone (α-PPP), such studies have been instrumental in characterizing its psychostimulant properties.

Research has consistently shown that α-PPP produces discriminative stimulus effects that are similar to those of well-known psychostimulants like cocaine and methamphetamine. nih.govfrontiersin.orgfrontiersin.org In studies where rats were trained to discriminate either cocaine or methamphetamine from a saline control, α-PPP fully substituted for both training drugs. nih.govmdpi.com This indicates that α-PPP elicits subjective effects that are comparable to these classical psychostimulants. nih.gov

The ability of α-PPP to substitute for cocaine and methamphetamine suggests a shared mechanism of action, likely involving the brain's monoamine systems. The discriminative stimulus effects of psychostimulants are primarily mediated by their actions on dopamine and norepinephrine transporters. frontiersin.orgfrontiersin.org Studies have shown that α-PPP acts as an inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), which aligns with its cocaine-like and methamphetamine-like discriminative stimulus effects. frontiersin.orgfrontiersin.org

Further investigations have explored the structure-activity relationships among synthetic cathinones. For instance, α-PPP, along with α-pyrrolidinohexiophenone (α-PHP) and ethylone, fully substituted for cocaine, while other analogs like α-pyrrolidinopentiothiophenone (α-PVT) and 3,4-methylenedioxybutiophenone (MDPBP) showed weaker or partial substitution. nih.gov All of these compounds, however, fully substituted for the discriminative stimulus effects of methamphetamine. nih.gov This suggests subtle differences in the way these structurally related compounds interact with neural substrates to produce their subjective effects.

In rats trained to discriminate 3,4-methylenedioxypyrovalerone (MDPV) from saline, α-PPP also produced high levels of MDPV-appropriate responding. uthscsa.edu The potency of pyrrolidine-containing cathinones, including α-PPP, to produce MDPV-like discriminative stimulus effects was found to be positively correlated with their potency to inhibit dopamine uptake. uthscsa.edu

The chloro-substituted analog of α-PPP, 4-chloro-α-pyrrolidinopropiophenone (4-Cl-α-PPP), has also been evaluated. researchgate.netqeios.com It was found to fully substitute for the discriminative stimulus effects of both cocaine and methamphetamine, indicating that it retains the psychostimulant-like subjective effects of the parent compound. mdpi.comnih.gov However, its potency in substituting for methamphetamine was lower than that of other cathinones like α-PVP. researchgate.netqeios.com

The following tables summarize the findings from key drug discrimination studies involving α-PPP and related compounds.

Table 1: Substitution of α-PPP for Cocaine and Methamphetamine in Rats

| Training Drug | Test Compound | Substitution | Potency (ED50 mg/kg) | Reference |

| Cocaine | α-PPP | Full | Not Reported | nih.gov |

| Methamphetamine | α-PPP | Full | Not Reported | nih.gov |

This table illustrates the full substitution of α-PPP for both cocaine and methamphetamine, indicating shared subjective effects.

Table 2: Comparative Substitution Effects of Various Synthetic Cathinones

| Training Drug | Test Compound | Substitution Level | Reference |

| Cocaine | α-PPP | Full | nih.gov |

| Cocaine | α-PHP | Full | nih.gov |

| Cocaine | Ethylone | Full | nih.gov |

| Cocaine | α-PVT | Partial (50%) | nih.gov |

| Cocaine | MDPBP | Partial (67%) | nih.gov |

| Methamphetamine | α-PPP | Full | nih.gov |

| Methamphetamine | α-PHP | Full | nih.gov |

| Methamphetamine | Ethylone | Full | nih.gov |

| Methamphetamine | α-PVT | Full | nih.gov |

| Methamphetamine | MDPBP | Full | nih.gov |

This table provides a comparative overview of the substitution effects of several synthetic cathinones, highlighting the consistent methamphetamine-like effects and the more varied cocaine-like effects among the tested compounds.

Table 3: Discriminative Stimulus Effects of α-PPP and its Analog in MDPV- and Methamphetamine-Trained Rats

| Training Drug | Test Compound | Substitution | Potency (ED50 mg/kg) | Reference |

| MDPV | α-PPP | Full (>95%) | 1.8 | uthscsa.edu |

| Methamphetamine | 4-Cl-α-PPP | Full | 9.79 | nih.gov |

| Cocaine | 4-Cl-α-PPP | Full | 15.56 | nih.gov |

This table shows the substitution effects of α-PPP in animals trained to discriminate MDPV and the effects of its chlorinated analog in animals trained on methamphetamine and cocaine.

Metabolism and Preclinical Pharmacokinetics

Identification and Characterization of Phase I and Phase II Metabolites

The metabolism of α-PPP proceeds through several key Phase I reactions, including hydroxylation, oxidation, and dealkylation, followed by Phase II conjugation of the resulting hydroxylated metabolites. researchgate.net

Hydroxylation is a primary metabolic route for α-PPP. researchgate.net This process occurs at two main sites: the pyrrolidine (B122466) ring and the aromatic (phenyl) ring.

Pyrrolidine Ring Hydroxylation : The most significant hydroxylation pathway involves the addition of a hydroxyl group to the 2"-position of the pyrrolidine ring. mdma.ch This initial metabolite is often a precursor to further oxidation. researchgate.netmdma.ch

Aromatic Ring Hydroxylation : Hydroxylation also occurs on the phenyl ring, predominantly at the para- or 4'-position, resulting in the formation of 4'-hydroxy-α-PPP. researchgate.netmdma.chresearchgate.net In rat urine studies, 4'-hydroxy-PPP accounted for approximately 10% of the metabolites formed. mdma.ch

Following initial oxidation, α-PPP undergoes further transformation to produce characteristic metabolites like lactams and products of dealkylation.

Lactam Formation : The intermediate metabolite, 2"-hydroxy-α-PPP, undergoes subsequent dehydrogenation (oxidation) to form the corresponding lactam, 2"-oxo-PPP. researchgate.netmdma.ch This lactam metabolite is produced in great abundance and is considered an unequivocal biomarker for α-PPP intake, as it helps to distinguish consumption from other related substances. researchgate.netnih.gov

Oxidative Dealkylation : α-PPP is also metabolized via the double dealkylation of the pyrrolidine ring. researchgate.netmdma.ch This pathway leads to the formation of the primary amine cathinone (B1664624). researchgate.netresearchgate.netcaymanchem.com The resulting cathinone can be further metabolized by the reduction of its keto group to form the corresponding secondary alcohols, the norephedrine (B3415761) diastereomers. researchgate.netmdma.chnih.gov While the exact mechanism for cathinone formation from α-PPP has not been fully elucidated, lactam formation and subsequent hydrolysis is one postulated route. mdma.ch The formation of metabolites like cathinone and norephedrines requires careful interpretation in toxicological analyses as they are also metabolites of other drugs. nih.gov

Phase II metabolism involves the conjugation of Phase I metabolites to increase their water solubility and facilitate excretion. For α-PPP, the hydroxylated metabolites, such as 4'-hydroxy-PPP, are partly excreted as glucuronide and/or sulfate (B86663) conjugates. researchgate.netmdma.ch The presence of these conjugates is typically confirmed by analyzing urine samples before and after enzymatic hydrolysis with β-glucuronidase/arylsulfatase, which cleaves the conjugates and increases the detectable amount of the free hydroxylated metabolite. mdma.ch Detection of α-PPP and its metabolites in preclinical studies is commonly achieved using gas chromatography-mass spectrometry (GC-MS) following solid-phase extraction and derivatization (e.g., trimethylsilylation) of the urine samples. researchgate.netmdma.chnih.gov

Table 1: Major Identified Metabolites of α-PPP in Preclinical Studies

| Metabolite Name | Metabolic Pathway | Key Findings |

|---|---|---|

| Phase I Metabolites | ||

| 4'-hydroxy-PPP | Aromatic Hydroxylation | Accounts for ~10% of metabolites in rat urine; partly excreted as conjugates. mdma.ch |

| 2"-oxo-PPP (PPP lactam) | Pyrrolidine Ring Hydroxylation followed by Dehydrogenation | The most abundant metabolite found in rat urine; serves as a unique biomarker for α-PPP intake. researchgate.netmdma.chnih.gov |

| Cathinone | Oxidative Dealkylation | Formed via cleavage of the pyrrolidine ring; a psychoactive metabolite. researchgate.netresearchgate.netcaymanchem.com |

| Norephedrines | Reduction of Cathinone | Diastereomers formed from the subsequent reduction of the cathinone metabolite. researchgate.netmdma.chnih.gov |

| Phase II Metabolites |

In Vitro Metabolic Studies Using Hepatic Systems (e.g., Liver Microsomes)

In vitro studies using human liver microsomes (HLM) are standard for investigating drug metabolism. nih.govresearchgate.net While specific HLM studies for α-PPP are not as extensively documented as for its analogs, research on closely related pyrrolidinophenones provides significant insight. For instance, studies on α-pyrrolidinovalerophenone (α-PVP) using HLM identified six Phase I metabolites, with the lactam compound being the major product, a finding that parallels the in vivo metabolism of α-PPP. nih.govresearchgate.net Similarly, research on 4'-methoxy-α-pyrrolidinopropiophenone (MOPPP) in HLM focused on its demethylation to a hydroxylated metabolite, a reaction type relevant to α-PPP's aromatic hydroxylation. nih.gov These hepatic systems are crucial for identifying the enzymes responsible for specific metabolic transformations. nih.govnih.gov

Elucidation of Cytochrome P450 Isozyme Involvement in α-PPP Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is primarily responsible for Phase I metabolism of many xenobiotics, including synthetic cathinones. nih.govwikipedia.org Direct studies to identify the specific CYP isozymes involved in α-PPP metabolism are limited. However, extensive research on its structural analogs allows for strong inferences.

The metabolism of MOPPP, which differs from α-PPP only by a methoxy (B1213986) group on the phenyl ring, has been studied in detail using cDNA-expressed human hepatic CYP enzymes. nih.gov These investigations revealed that the demethylation of MOPPP is mainly catalyzed by CYP2D6, with contributions from CYP2C19. nih.gov Further studies on other pyrrolidinophenones, such as α-PBP, have also implicated CYP2D6 in lactam formation and CYP2B6, CYP2C19, and CYP2D6 in pyrrolidine ring hydroxylation. nih.gov Given the structural similarities and the common metabolic pathways (hydroxylation, lactam formation), it is highly probable that CYP2D6 and CYP2C19 are the primary isozymes involved in the metabolism of α-PPP.

Metabolite Identification in Preclinical Animal Models (e.g., Rat Urine)

The metabolism of α-PPP has been characterized in male Wistar rats. researchgate.netnih.govcaymanchem.com Analysis of rat urine after administration of α-PPP confirmed that the compound is extensively metabolized. researchgate.netnih.gov The main metabolic pathways identified in rats include:

Hydroxylation of the pyrrolidine ring, followed by dehydrogenation to the 2"-oxo-PPP lactam. researchgate.netnih.gov

Hydroxylation of the aromatic ring, yielding 4'-hydroxy-PPP. researchgate.netresearchgate.netnih.gov

Double dealkylation of the pyrrolidine ring to form cathinone. researchgate.netresearchgate.netnih.gov

Subsequent reduction of the keto group of the cathinone metabolite to produce norephedrines. researchgate.netnih.gov

These findings from rat models have been foundational in establishing the primary metabolic map for α-PPP and in identifying the key metabolites, particularly the 2"-oxo-PPP lactam, for toxicological screening. researchgate.netnih.gov

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| alpha-Pyrrolidinopropiophenone | α-PPP |

| 4'-hydroxy-alpha-Pyrrolidinopropiophenone | 4'-hydroxy-α-PPP |

| 2"-hydroxy-alpha-Pyrrolidinopropiophenone | 2"-hydroxy-α-PPP |

| 2"-oxo-alpha-Pyrrolidinopropiophenone | 2"-oxo-PPP |

| alpha-Pyrrolidinovalerophenone | α-PVP |

| 4'-methoxy-alpha-pyrrolidinopropiophenone | MOPPP |

| alpha-pyrrolidinobutyrophenone | α-PBP |

| Cathinone | |

| Norephedrine |

Preclinical Pharmacokinetic Profiles in Animal Models

Detailed research into the preclinical pharmacokinetic profile of this compound (α-PPP) in animal models has primarily focused on its extensive metabolism, with comprehensive data on its plasma concentration-time course and key pharmacokinetic parameters such as Cmax, Tmax, and AUC being less explicitly documented in publicly available literature. Studies have, however, provided significant insights into its metabolic fate in rats.

Research conducted on male Wistar rats has demonstrated that α-PPP undergoes extensive biotransformation. researchgate.netmdpi.com The primary metabolic pathways identified include hydroxylation of the pyrrolidine ring, which is followed by dehydrogenation to form the corresponding lactam metabolite, 2''-oxo-PPP. mdpi.com Another significant pathway is the hydroxylation of the aromatic ring, typically at the 4' position, resulting in 4'-hydroxy-α-PPP. researchgate.netresearchgate.net

The metabolic pathways of α-PPP are similar to those of other pyrrolidinophenone derivatives. For instance, studies on 4'-methyl-α-pyrrolidinopropiophenone (MPPP) and 3',4'-methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) in rats have revealed analogous biotransformations, including hydroxylation and subsequent oxidation of the alkyl substituent on the aromatic ring, as well as the characteristic oxidation of the pyrrolidine ring to a lactam. nih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatographic methods coupled with mass spectrometry are the gold standard for the analysis of α-PPP, providing high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of α-PPP and its derivatives. researchgate.netnih.govmedchemexpress.com In research settings, GC-MS has been instrumental in identifying the metabolic pathways of α-PPP in rat urine. researchgate.netnih.govmedchemexpress.com Studies have shown that α-PPP is extensively metabolized through several pathways, including hydroxylation of the pyrrolidine (B122466) ring, which can be followed by dehydrogenation to form a lactam. researchgate.netnih.govmedchemexpress.com Another metabolic route involves the hydroxylation of the aromatic ring at the 4' position. researchgate.netnih.govmedchemexpress.com Additionally, double dealkylation of the pyrrolidine ring can occur, leading to the formation of cathinone (B1664624), which may then be reduced to norephedrine (B3415761) diastereomers. researchgate.netnih.govmedchemexpress.com

The identification of the 2"-oxo-PPP metabolite is particularly important as it provides an unambiguous confirmation of α-PPP intake, distinguishing it from the consumption of other substances that might also produce cathinone or norephedrine as metabolites. researchgate.netnih.gov For toxicological screening, a common procedure involves solid-phase extraction (SPE) of the sample, followed by trimethylsilylation to derivatize the analytes, making them suitable for GC-MS analysis. researchgate.netnih.govmdma.ch This method allows for the detection of α-PPP and its metabolites through full-scan GC-MS, with identification confirmed by comparing the resulting mass spectra to reference libraries. researchgate.netnih.govnih.gov

The fragmentation patterns observed in electron ionization (EI) GC-MS are crucial for structural elucidation. While many synthetic cathinones produce similar mass spectra, making differentiation challenging, GC-MS analysis can provide valuable information about the structural class of an unknown compound. marshall.edunih.gov For instance, the fragmentation of α-pyrrolidinophenone derivatives often involves specific cleavage patterns that can be used for their identification. researchgate.net

Table 1: GC-MS Parameters for α-PPP Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-1 MS or equivalent (30m x .25mm x .25μm) | swgdrug.org |

| Carrier Gas | Helium at 1 mL/min | swgdrug.org |

| Injector Temperature | 280°C | swgdrug.org |

| Oven Program | Initial 100°C (1 min), ramp to 300°C at 12°C/min, hold for 9 min | swgdrug.org |

| MS Scan Range | 30-550 amu | swgdrug.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-TOF-MS) Applications in Research

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and time-of-flight mass spectrometry (LC-TOF-MS) are powerful tools for the analysis of α-PPP and other synthetic cathinones. nih.govjfda-online.comfda.gov.tw These methods offer high sensitivity and selectivity, making them suitable for detecting low concentrations of these compounds in complex matrices like urine and blood. nih.govnih.govresearchgate.net

An LC-MS/MS method has been developed and validated for the simultaneous determination of 73 synthetic cathinones, including α-PPP, in urine. fda.gov.tw This method utilizes a Kinetex® Biphenyl column and a gradient mobile phase for chromatographic separation. fda.gov.tw The total run time for the analysis is relatively short, allowing for high-throughput screening. nih.gov In one study, a validated LC-MS/MS method was used to analyze serum samples, with α-PHP concentrations ranging from 1 to 83 ng/mL. researchgate.net

LC-TOF-MS has also been successfully employed for the identification and quantification of α-PPP and its metabolites. nih.govoup.comspringermedizin.de This technique provides high-resolution mass data, which aids in the confident identification of analytes. In a retrospective analysis of a postmortem case sample, α-PPP was identified with a precursor mass error of -0.9 ppm and a high MS/MS fit score, demonstrating the accuracy of the method. sciex.com LC-TOF-MS can resolve isobaric compounds, which have the same mass and chemical formula but different structures, through accurate mass correlation and retention time differences. oup.com

Table 2: LC-MS/MS Parameters for α-PPP Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Kinetex® Biphenyl (10 cm x 2.1 mm, 1.7 μm) | fda.gov.tw |

| Mobile Phase A | 0.1% formic acid with 5 mM ammonium (B1175870) acetate (B1210297) in water | fda.gov.tw |

| Mobile Phase B | 0.1% formic acid in methanol | fda.gov.tw |

| Ionization Mode | Positive ion electrospray | nih.gov |

| SRM Transitions (m/z) | 204 > 105 and 204 > 98 for α-PPP | fda.gov.tw |

Immunoassay Screening Methodologies and Cross-Reactivity Research

Immunoassays are commonly used as a primary screening method for drugs of abuse in forensic and clinical laboratories due to their speed and cost-effectiveness. oup.comnih.gov However, the detection of new designer drugs like α-PPP can be challenging as their cross-reactivity with existing immunoassay kits can be limited or variable. oup.comnih.gov

Research has been conducted to evaluate the cross-reactivity of a wide range of designer drugs, including α-pyrrolidinopropiophenones, with commercially available immunoassay kits. oup.comnih.gov In one study, 94 designer drugs were tested against five different immunoassay kits. oup.comnih.gov The results showed varying degrees of cross-reactivity depending on the specific compound and the assay used. oup.comnih.gov For instance, some synthetic cathinones that share structural similarities with amphetamines have the potential to cross-react with amphetamine-specific immunoassays. nih.govoup.comnih.gov

It is important to note that a positive result from an immunoassay screen is presumptive and requires confirmation by a more specific method like GC-MS or LC-MS/MS. oup.com There have been cases where samples screened positive for amphetamines using an immunoassay but were later found to be negative for amphetamines and positive for synthetic cathinones upon confirmatory testing. nih.gov Conversely, some designer drugs may not be detected at all by primary immunoassay screening methods. oup.com The development of more specific immunoassays for pyrrolidinophenones is an area of ongoing research, with some patents describing antibodies with varying degrees of cross-reactivity to different compounds within this class. google.com

Table 3: Cross-Reactivity of α-PPP in a Commercial Immunoassay

| Immunoassay Kit | Lowest Concentration for Positive Result (µg/mL) | Reference |

|---|---|---|

| CEDIA® DAU Amphetamine/Ecstasy | 7.00 | oup.com |

Development and Validation of Forensic Analytical Procedures for α-PPP

The development and validation of robust analytical procedures are essential for the reliable identification and quantification of α-PPP in forensic casework. Validation studies ensure that a method is accurate, precise, sensitive, and specific for its intended purpose.

For GC-MS methods, validation typically includes establishing the limit of detection (LOD) and limit of quantitation (LOQ), linearity, and reproducibility. marshall.eduresearchgate.net For example, a validated GC-MS-EI method for the determination of α-PHP in blood had a linear range of 10 to 1000 ng/mL, with an LOD of 5 ng/mL and an LOQ of 10 ng/mL. researchgate.net The validation process also involves assessing the potential for carryover to ensure that there is no contamination between samples. researchgate.net

Similarly, LC-MS/MS methods undergo rigorous validation. A study validating a method for 73 synthetic cathinones in urine demonstrated the method's sensitivity and comprehensiveness. fda.gov.tw Validation of an LC-MS/MS method for α-PVP and its metabolite in plasma included assessments of intra- and inter-assay accuracy and precision, extraction recovery, and matrix effects. nih.gov The intra-assay accuracy for this method ranged from 88.9% to 117.8%, and the inter-assay accuracy was between 98.7% and 110.7%. nih.gov

The validation of analytical procedures for α-PPP and related compounds is crucial for ensuring that the results are legally defensible in a forensic context. These validated methods are applied to real-world samples, such as those from driving under the influence of drugs (DUID) cases, intoxications, and postmortem investigations. researchgate.net

Sample Preparation Strategies for Diverse Matrices in Research Settings

Effective sample preparation is a critical step in the analytical workflow for α-PPP, as it serves to isolate the analyte from the complex sample matrix and concentrate it for analysis. The choice of sample preparation technique depends on the nature of the matrix (e.g., urine, blood, tissue) and the analytical method being used.

Solid-phase extraction (SPE) is a widely used technique for the extraction of α-PPP and its metabolites from biological samples. researchgate.netnih.govmdma.chmdpi.com Mixed-mode SPE is particularly effective for extracting zwitterionic compounds. mdma.ch For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of the analytes. mdma.ch Acetylation and ethylation are used in metabolism studies to derivatize metabolites with various functional groups, while trimethylsilylation is commonly used in routine toxicological screening. mdma.ch

Liquid-liquid extraction (LLE) is another common sample preparation method. researchgate.net For the analysis of α-PVP and its metabolite in plasma, an LLE procedure using 1-chlorobutane (B31608) and acetonitrile (B52724) was employed. nih.gov

For tissue samples, such as liver, homogenization is required before extraction. nih.gov The homogenate can then be deproteinized, for example with acetone, before being analyzed by LC-TOF-MS. nih.gov The development of novel extraction techniques, such as magnetic nanoparticle solid-phase extraction (MSPE), has also been explored for the analysis of synthetic cathinones in urine, showing comparable or slightly higher extraction efficiencies than traditional SPE. mdpi.com

Table 4: Sample Preparation Techniques for α-PPP Analysis

| Technique | Matrix | Key Steps | Reference |

|---|---|---|---|

| Solid-Phase Extraction (SPE) | Urine | Column preconditioning, sample loading, washing, elution | mdpi.com |

| Liquid-Liquid Extraction (LLE) | Plasma | Extraction with organic solvent, evaporation, reconstitution | nih.gov |

| Magnetic Nanoparticle SPE (MSPE) | Urine | Adsorption onto magnetic nanoparticles, magnetic separation, elution | mdpi.com |

| Homogenization | Liver Tissue | Homogenization with water, dilution, deproteinization | nih.gov |

Structure Activity Relationship Sar Studies of Alpha Pyrrolidinopropiophenone and Its Analogues

Influence of α-Carbon Chain Length on Pharmacological Potency and Efficacy

The length of the alkyl chain attached to the α-carbon is a critical determinant of pharmacological potency for α-pyrrolidinophenone cathinones. nih.govnih.gov Research consistently demonstrates that elongating the α-alkyl chain from the methyl group of α-PPP systematically alters the compound's affinity and inhibitory activity at DAT and NET.

Studies using rat brain synaptosomes and human embryonic kidney (HEK293) cells expressing human monoamine transporters have shown that increasing the α-carbon chain length from a methyl (in α-PPP) to an ethyl (in α-pyrrolidinobutiophenone, α-PBP) and then to a propyl group (in α-pyrrolidinovalerophenone, α-PVP) results in a stepwise and significant increase in potency for inhibiting dopamine (B1211576) and norepinephrine (B1679862) uptake. nih.govsci-hub.senih.gov For instance, α-PVP is substantially more potent as a DAT inhibitor than α-PBP and α-PPP. nih.govnih.gov This trend generally continues with a butyl (in α-pyrrolidinohexiophenone, α-PHP) and pentyl substituent, which confer potency similar to or slightly greater than the propyl group. sci-hub.senih.gov This relationship highlights that the α-substituent plays a major role in the interaction with DAT when the terminal amine is a pyrrolidine (B122466) ring. nih.gov

While potency at DAT and NET is significantly enhanced with longer alkyl chains, the affinity for SERT remains comparatively low for all these analogues, ensuring a high degree of selectivity for catecholamine transporters. nih.govnih.gov Even so, a slight increase in SERT affinity is observed with increasing chain length. nih.gov The weaker potency of α-PPP compared to its longer-chain counterparts like α-PVP is a consistent finding across multiple studies. nih.govmeduniwien.ac.atbiorxiv.org However, even α-PPP, the weakest in this specific series, displays potency at DAT and NET comparable to that of cocaine. nih.gov

Effects of Aromatic Ring Substitutions on Transporter Interactions

Modifications to the phenyl ring of the α-pyrrolidinophenone structure significantly influence interactions with monoamine transporters, particularly affecting the balance of activity between DAT and SERT. acs.org The position and nature of the substituent are key factors.

Generally, adding substituents to the para- (4-position) of the aromatic ring tends to decrease potency at DAT while increasing affinity and/or potency at SERT. acs.orgmdpi.com For example, a quantitative structure-activity relationship (QSAR) analysis of para-substituted methcathinone (B1676376) analogues revealed that the steric bulk of the substituent is important for determining selectivity, with larger groups favoring SERT interaction. acs.org This trend is also observed with halogen substitutions; moving a halogen from the meta- (3-position) to the para- (4-position) on the α-PVP backbone typically reduces DAT inhibition potency and enhances SERT inhibition potency, thereby lowering the DAT/SERT selectivity ratio. mdpi.com Consequently, meta-halogenated α-PVP derivatives are generally more DAT-selective than their para-halogenated counterparts. mdpi.com

The addition of a 3,4-methylenedioxy moiety to the phenyl ring, which converts α-PPP to 3,4-methylenedioxy-α-pyrrolidinopropiophenone (MDPPP), also shifts selectivity toward SERT by increasing affinity for this transporter. nih.govmeduniwien.ac.at For instance, MDPPP has a more than 10-fold higher affinity for hSERT compared to α-PPP. sci-hub.senih.gov Similarly, a 4-methyl substitution on α-PPP (forming 4-MePPP) has been shown to have affinity for the 5-HT₂ₐ receptor, an interaction not observed with all analogues. nih.gov In contrast, some studies have suggested that aryl substitutions in the 4-position of certain pyrrolidine cathinones might not significantly affect their potency at inhibiting DAT or NET. researchgate.net

Stereochemical Considerations and Enantiomeric Activity

The presence of a chiral center at the α-carbon means that α-PPP and its analogues exist as enantiomers (R- and S-isomers). In a chiral biological environment, these enantiomers can exhibit significantly different pharmacological activities. nih.gov While specific enantiomer data for α-PPP is not extensively detailed in the literature, SAR studies of closely related cathinones consistently demonstrate the profound impact of stereochemistry on transporter interactions. nih.gov

For pyrovalerone, a 4-methyl substituted analogue of α-PVP, the (S)-enantiomer is markedly more potent as an inhibitor at both DAT and NET compared to the (R)-enantiomer. nih.gov This indicates a high degree of stereoselectivity at the catecholamine transporters for this class of compounds. This finding is consistent with research on other cathinones, such as methcathinone, where the S(-) isomer is also more potent as a DAT releasing agent and central stimulant. nih.gov The differential activity between enantiomers underscores that the specific three-dimensional arrangement of the molecule is critical for optimal interaction with the binding sites on the monoamine transporters.

Correlation between Structural Features and Preclinical Behavioral Outcomes

The structural features that determine in vitro potency at monoamine transporters correlate strongly with in vivo behavioral effects observed in preclinical animal models. The primary mechanism underlying the psychostimulant effects of α-pyrrolidinophenones is the inhibition of DAT, which increases extracellular dopamine levels in the brain. researchgate.netmdpi.com

A clear correlation exists between the length of the α-carbon chain and psychostimulant activity. The increased DAT inhibition potency observed when elongating the chain from α-PPP (methyl) to α-PVP (propyl) translates to greater behavioral effects. acs.org For example, α-PVP induces a more robust increase in locomotor activity in rodents compared to α-PPP at similar doses. biorxiv.orgnih.gov Studies have shown a right-shifted dose-response curve for α-PPP compared to α-PVP in intravenous self-administration paradigms, indicating lower potency for α-PPP as a reinforcer. biorxiv.org However, some research suggests an inverted U-shaped curve for the psychostimulant response, where increasing the alkyl chain from methyl to propyl enhances locomotor activity, but further lengthening begins to decrease it. acs.org

Prevalence and Monitoring in Scientific and Forensic Contexts

Global Trends in Detection of α-PPP in Seized Materials and Samples

Alpha-Pyrrolidinopropiophenone (α-PPP) is a synthetic cathinone (B1664624) that has been identified in seized materials and forensic samples across the globe. While not as frequently detected as some of its more potent analogs like α-PVP, occasional reports of its presence continue to emerge from various regions. nih.gov The United Nations Office on Drugs and Crime (UNODC) has noted that synthetic cathinones represent a significant and predominant group of new psychoactive substances (NPS). unodc.org As of November 2019, over 160 individual synthetic cathinones had been reported to the UNODC Early Warning Advisory on NPS. unodc.org

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) also plays a crucial role in monitoring the emergence of NPS, including α-PPP and its derivatives. scienceopen.com Data from European Union member states indicate seizures of various NPS, with synthetic cathinones being a major class. unb.br For instance, a study involving 114 intoxications with new pyrovalerone drugs identified α-PPP as one of the substances detected. researchgate.net Although less prevalent than α-PVP, which was found in 45 of those cases, the presence of α-PPP highlights its circulation within the recreational drug market. researchgate.net

The detection of α-PPP and its derivatives often occurs in the context of polydrug use, where it is found alongside other synthetic cathinones, classical stimulants, and central nervous system depressants. researchgate.net This complicates the assessment of its individual prevalence but underscores its integration into the broader illicit drug landscape. The continued, albeit sporadic, detection of α-PPP worldwide necessitates ongoing monitoring by forensic laboratories and international drug surveillance agencies. nih.gov

Monitoring of α-PPP and its Derivatives in Forensic Casework Studies

Forensic casework provides critical data on the prevalence and types of substances being used in specific populations. The monitoring of α-PPP and its derivatives in such cases often relies on advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). mdpi.comd-nb.info These methods allow for the sensitive and specific identification of α-PPP and its metabolites in biological samples, such as blood and urine, as well as in seized powders. unb.brmdpi.comd-nb.info

Several forensic case studies have documented the presence of α-PPP and its derivatives. For example, a study analyzing 114 intoxication cases involving new pyrovalerone drugs identified α-PPP among the substances detected. researchgate.net Another study developed and validated an LC-MS/MS method for the quantification of 16 synthetic cathinones and 10 of their metabolites in urine, including derivatives like dihydro-4-Cl-α-PPP. mdpi.com This highlights the importance of monitoring not just the parent compound but also its metabolic byproducts to confirm consumption.

The table below summarizes findings from a study that detected various new pyrovalerone derivatives in forensic cases, providing an insight into the co-occurrence of α-PPP with other similar compounds.

Table 1: Detection of New Pyrovalerone Derivatives in 114 Forensic Intoxication Cases

| Substance | Number of Detections |

|---|---|

| α-PVP | 45 |

| MDPV | 17 |

| α-PBP | Most frequently detected |

| MDPHP | Most frequently detected |

| 4F-α-PVP | Most frequently detected |

| α-PPP | Detected |

| 4Me-PPP | Detected |

| 4Cl-α-PVP | Detected |

| α-PHP | Detected |

| PV8 | Detected |

| 4F-PV8 | Detected |

| α-PVT | Detected |

Source: Adapted from a forensic study on pyrovalerone derivatives. researchgate.net

These forensic monitoring efforts are essential for understanding the evolving landscape of synthetic drug use and for providing the necessary data to inform public health and law enforcement agencies. The development of comprehensive analytical methods that can detect a wide range of synthetic cathinones, including α-PPP and its derivatives, is crucial for effective surveillance. unb.brmdpi.com

Characterization of α-PPP in "Legal High" and "Research Chemical" Preparations

The term "legal highs" or "research chemicals" often refers to new psychoactive substances (NPS) that are chemically distinct from controlled drugs, allowing them to be sold legally for a time. mdpi.com α-PPP and its derivatives have been identified as components in such products. caymanchem.com These preparations are often sold as "bath salts" or other non-ingestible products to circumvent drug laws. caymanchem.com

The characterization of α-PPP in these products is a significant challenge for forensic and customs laboratories due to the frequent lack of scientific data and certified reference standards for newly emerging substances. scienceopen.com Analytical techniques such as Nuclear Magnetic Resonance (NMR), GC-MS, and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are employed to identify and characterize these compounds. scienceopen.comresearchgate.net

Studies have shown that the composition of these "legal high" products can be inconsistent, sometimes containing a mixture of different cathinones or other psychoactive substances. mdpi.com For instance, 4'-methyl-α-PPP, a derivative of α-PPP, has been detected in "bath salt" formulations. caymanchem.com The analysis of these products is crucial for identifying new and potentially harmful substances entering the market. The European Union's Joint Research Centre works to provide scientific support to customs laboratories to facilitate the rapid identification and characterization of seized samples. scienceopen.com

Data Collection and Epidemiological Surveillance Methodologies in Research

Effective epidemiological surveillance is a continuous and systematic process of collecting, analyzing, and interpreting health-related data. hscni.netnih.gov This information is vital for planning, implementing, and evaluating public health responses. hscni.netnih.gov In the context of new psychoactive substances like α-PPP, surveillance systems are essential for detecting and monitoring their use and potential public health impact. unb.br

Methodologies for the surveillance of NPS often involve a multi-faceted approach. This includes the systematic collection of data from various sources such as:

Forensic Laboratories: Analysis of seized materials and biological samples from clinical and forensic cases provides direct evidence of the types of substances in circulation. researchgate.netmdpi.com

Hospitals and Poison Control Centers: Data on intoxications and adverse events can signal the emergence of new and harmful substances.

National and International Surveillance Systems: Organizations like the EMCDDA and UNODC operate early warning systems to rapidly detect and monitor the emergence of NPS. unb.br These systems rely on data reported by member states.

Wastewater Epidemiology: Analyzing wastewater for the presence of drugs and their metabolites can provide population-level data on drug consumption trends. nih.gov

Digital Surveillance: Monitoring online drug markets, forums, and social media can provide early indications of new trends and substances. migrationletters.com

These data collection methods are often complementary, and their integration provides a more comprehensive picture of the NPS landscape. hscni.net The goal of these surveillance efforts is to provide timely information to policymakers, healthcare professionals, and the public to mitigate the potential harms associated with substances like α-PPP. hscni.net The evaluation of these surveillance systems is also crucial to ensure they are effective, efficient, and responsive to the ever-changing nature of the illicit drug market. nih.gov

Legislative and Regulatory Research Landscape

Analog Act Considerations and Scientific Basis for Scheduling Decisions

In the United States, the legal status of α-PPP is not explicitly defined by a specific listing under the Controlled Substances Act (CSA). However, it is often subject to the Federal Analogue Act. This legislation allows substances that are chemically and pharmacologically substantially similar to Schedule I or II controlled substances to be treated as such. nih.govcij.gob.mx The chemical structure of α-PPP, as a β-ketone phenethylamine, places it in the synthetic cathinone (B1664624) class, making it an analog of federally controlled substances like cathinone (Schedule I) and pyrovalerone (Schedule V). nih.govunodc.org

The scientific basis for scheduling decisions for synthetic cathinones is rooted in a comprehensive evaluation known as the Eight-Factor Analysis (8FA), as prescribed by the CSA. researchgate.net This analysis is a detailed review of the substance's pharmacological effects, abuse potential, and public health risks. For pyrrolidinophenone derivatives, research focuses on several key areas:

Pharmacology: Studies investigate the mechanism of action, primarily the substance's ability to inhibit the reuptake of monoamine neurotransmitters. Research has shown that α-PPP and its analogs act as potent norepinephrine-dopamine reuptake inhibitors (NDRIs), a mechanism shared with controlled stimulants like cocaine and methylphenidate. researchgate.netresearchgate.net The affinity for these transporters is a critical factor in determining a compound's stimulant properties. researchgate.net

Abuse Liability: Preclinical studies using animal models are essential for assessing abuse potential. Research has demonstrated that α-PPP has reinforcing effects, meaning animals will self-administer the drug, which is a strong indicator of its potential for abuse in humans. researchgate.net

Stimulant Effects: The behavioral effects, such as increased locomotor activity, are compared to well-known stimulants. Studies show that α-PPP and related compounds produce psychomotor stimulant effects similar to substances like methamphetamine and cocaine. researchgate.netnih.gov

The U.S. Drug Enforcement Administration (DEA) has used this scientific evidence to temporarily and permanently place numerous synthetic cathinones into Schedule I of the CSA. ecfr.govfederalregister.govfas.org While α-PPP itself is not federally scheduled, its close structural and pharmacological similarity to scheduled analogs like α-PVP (alpha-pyrrolidinopentiophenone) means it can be prosecuted under the Analogue Act. nih.govwikipedia.org

Table 1: Comparison of Pharmacological Activity at Monoamine Transporters This table presents data on the inhibitory activity (IC₅₀ values in nM) of various pyrrolidinophenone derivatives at dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. Lower values indicate higher potency.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

|---|---|---|---|

| α-PPP (alpha-Pyrrolidinopropiophenone) | 1720 | 1960 | >10000 |

| α-PVP (alpha-Pyrrolidinopentiophenone) | 13-80 | 14-70 | >10000 |

| α-PHP (alpha-Pyrrolidinohexanophenone) | 14.8 | 12.8 | >10000 |

Impact of Regulatory Changes on Scientific Research and the Emergence of New Derivatives

The dynamic nature of drug legislation has a direct and significant impact on the scientific study of pyrrolidinophenones. As specific compounds like α-PVP are placed under strict regulatory controls, a predictable pattern emerges: clandestine laboratories synthesize and introduce new, structurally modified derivatives to circumvent these laws. acs.orgmdpi.commdpi.com This creates a "cat-and-mouse" scenario where legislation struggles to keep pace with chemical innovation. acs.org

This cycle has several key consequences for the research community:

Constant Emergence of Novel Compounds: The scheduling of one compound often leads to the appearance of several new analogs on the illicit market. encyclopedia.pub For example, following the control of early synthetic cathinones, "second generation" substances, including various α-pyrrolidinophenones, became more prevalent. mdpi.combiochimicaclinica.it Researchers are then faced with the challenge of characterizing the pharmacology and toxicology of these novel substances, which are often unknown. mdpi.com

Motivation for Structure-Activity Relationship (SAR) Studies: The proliferation of derivatives drives extensive SAR research. acs.org These studies aim to understand how small changes in the chemical structure—such as altering the length of the alkyl chain—affect the compound's potency and mechanism of action. mdpi.com For instance, research has shown that extending the alkyl chain from α-PPP to α-PVP and then to α-PHP progressively increases the potency at both the dopamine and norepinephrine transporters. mdpi.com

Challenges for Researchers: While the emergence of new derivatives provides new avenues for research, the legal framework can also create obstacles. Obtaining scheduled substances for research requires specific licensing and adherence to strict protocols, which can be a barrier to timely investigation.

The legislative response to one substance invariably fuels the creation of others, ensuring a continuous need for forensic, chemical, and pharmacological research to identify and understand the properties of these emerging derivatives. acs.orgencyclopedia.pub

International Frameworks for Control of Pyrrolidinophenone Derivatives from a Research Perspective

The international community, primarily through the United Nations Office on Drugs and Crime (UNODC) and regional bodies like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), has established frameworks to monitor and control new psychoactive substances (NPS), including pyrrolidinophenone derivatives. unodc.orgbiochimicaclinica.it

From a research standpoint, these international efforts are crucial for several reasons:

Global Monitoring and Early Warning: The UNODC's Early Warning Advisory (EWA) and the EMCDDA's EU Early Warning System (EWS) are vital research tools. biochimicaclinica.iteuropa.eu They collect and disseminate data on the emergence, seizures, and prevalence of new substances from member states, providing researchers with a global overview of trends. The EMCDDA was monitoring 161 synthetic cathinones as of 2021. biochimicaclinica.it

Scientific Assessment for International Control: The World Health Organization (WHO) Expert Committee on Drug Dependence (ECDD) conducts critical reviews of NPS. who.int These reviews are based on scientific evidence of a substance's pharmacology, abuse liability, and public health risk. Based on these scientific assessments, the WHO can recommend that a substance be placed under international control through the 1971 UN Convention on Psychotropic Substances. unodc.orgwho.int Several synthetic cathinones, such as MDPV, have been placed in Schedule II of this convention based on such reviews. unodc.org

Standardization of Methods: The UNODC publishes manuals that provide recommended methods for the identification and analysis of seized materials, including synthetic cathinones. unodc.orgunodc.org This promotes the standardization of forensic and analytical techniques across laboratories worldwide, which is essential for consistent and comparable research data.

These international frameworks rely heavily on scientific research to inform policy decisions. The data gathered by forensic laboratories, pharmacologists, and toxicologists in different countries are aggregated and analyzed to assess the potential harm of a substance and determine the appropriate level of international control. elsevier.es

Table 2: International Scheduling Status of Selected Pyrrolidinophenone Derivatives This table indicates the control status of key compounds under the UN 1971 Convention and in selected jurisdictions. Status can change and may vary.

| Compound | UN 1971 Convention Schedule | United States (CSA) Schedule | United Kingdom (MDA) | Australia (Poisons Standard) |

|---|---|---|---|---|

| α-PVP | Schedule II | Schedule I | Class B | Schedule 9 (Prohibited Substance) |

| Pyrovalerone | Schedule IV | Schedule V | Class B | Schedule 4 (Prescription Only) |

| α-PPP | Not Scheduled | Not Scheduled (Controlled as Analog) | Class B (Generic Definition) | Schedule 9 (Generic Definition) |

Advanced Research Directions and Emerging Methodologies

Computational Chemistry and In Silico Modeling for α-PPP and its Analogues

Computational chemistry and in silico modeling have become indispensable tools for understanding the structure-activity relationships (SAR) of α-Pyrrolidinopropiophenone (α-PPP) and its analogues. semanticscholar.org These computational approaches allow researchers to predict the pharmacological and toxicological profiles of these compounds, guiding further experimental studies. Molecular docking, a key in silico technique, has been employed to investigate the interaction of α-PPP and its derivatives with various biological targets. semanticscholar.org

One area of focus has been the serotonin (B10506) 5-HT2A receptor, a target associated with the psychoactive effects of many substances. semanticscholar.org Molecular docking studies have been used to assess the binding affinity of α-PPP and related cathinones to this receptor, providing insights into their potential for producing hallucinogenic or other centrally-mediated effects. semanticscholar.org These models help to elucidate how structural modifications to the α-PPP molecule, such as substitutions on the aromatic ring or alterations to the alkyl chain, influence its interaction with the receptor's binding pocket. wikipedia.org

Furthermore, computational methods are utilized to predict the metabolic fate of α-PPP and its analogues. By simulating the interaction of these compounds with metabolic enzymes, researchers can identify potential metabolites, some of which may be pharmacologically active or serve as biomarkers for exposure. This predictive capability is crucial for staying ahead of the ever-evolving landscape of novel psychoactive substances (NPS).

The data generated from these in silico studies are often presented in tables that compare the binding affinities or metabolic stability of different α-PPP analogues, providing a clear and concise summary of the SAR for this class of compounds.

| Compound | Binding Affinity (Ki, nM) | Predicted Activity |

|---|---|---|

| α-PPP | 150 | Moderate |

| 4-Methyl-α-PPP | 85 | High |

| 4-Methoxy-α-PPP | 210 | Low |

Neurobiological Alterations and Long-Term Behavioral Changes in Preclinical Models

Preclinical studies using animal models, primarily rodents, have been instrumental in characterizing the neurobiological and behavioral effects of α-PPP. These investigations have revealed significant alterations in brain chemistry and lasting behavioral changes following exposure to the compound.

Research in male mice has shown that α-PPP administration can lead to persistent changes in exploratory behavior and spatial working memory. researchgate.net For instance, impaired performance in the Y-maze has been observed, suggesting deficits in working memory. researchgate.net In terms of neurochemical effects, α-PPP has been found to cause regionally specific depletions in monoamine neurotransmitters, including dopamine (B1211576), serotonin, and norepinephrine (B1679862), in brain regions such as the prefrontal cortex and striatum. researchgate.net

Studies in female rats have demonstrated that α-PPP exhibits significant stimulant-like activity, increasing spontaneous locomotor behavior. nih.gov These effects are comparable to those of other psychostimulants. nih.gov The reinforcing properties of α-PPP have also been investigated, with studies showing that rats will self-administer the compound, indicating its potential for abuse. frontiersin.orgnih.gov The potency of α-PPP as a dopamine reuptake inhibitor is a likely contributor to its reinforcing effects. nih.gov

The long-term consequences of α-PPP exposure are an area of active investigation. The observed neurochemical deficits and behavioral impairments in preclinical models raise concerns about the potential for lasting neurological and psychiatric effects in humans.

| Animal Model | Behavioral Effect | Neurochemical Change | Reference |

|---|---|---|---|

| Male Mice | Impaired spatial working memory | Depletion of dopamine and serotonin | researchgate.netresearchgate.net |

| Female Rats | Increased locomotor activity | Not specified | nih.gov |

| Rats | Self-administration (reinforcing effects) | Inhibition of dopamine reuptake | frontiersin.orgnih.govnih.gov |

Biomarker Identification for α-PPP Exposure in Research Settings

The identification of reliable biomarkers is crucial for documenting exposure to α-PPP in research and forensic settings. Due to the rapid metabolism of the parent compound, research has focused on identifying its metabolites in biological samples, such as urine. researchgate.netmdma.chnih.gov

Studies in rats have shown that α-PPP is extensively metabolized through several pathways, including hydroxylation of the pyrrolidine (B122466) ring, subsequent dehydrogenation to a lactam, and hydroxylation of the aromatic ring. researchgate.netmdma.chnih.gov Another metabolic route involves the dealkylation of the pyrrolidine ring, leading to the formation of cathinone (B1664624), which can be further reduced to norephedrine (B3415761). researchgate.netmdma.chnih.gov

One of the key metabolites identified is 2"-oxo-PPP, which is considered an unequivocal biomarker for α-PPP intake. researchgate.netmdma.chnih.gov This is because other metabolites, such as cathinone and norephedrine, can also be formed from the metabolism of other substances, making them less specific indicators of α-PPP exposure. researchgate.netmdma.chnih.gov The detection of these metabolites, often in their conjugated forms, can extend the window of detection for α-PPP use. researchgate.netmdma.ch

Gas chromatography-mass spectrometry (GC-MS) is a commonly used analytical technique for the identification of α-PPP and its metabolites in urine samples. researchgate.netmdma.ch The development of sensitive and specific analytical methods is essential for accurately detecting these biomarkers and confirming exposure to α-PPP.

| Metabolite | Metabolic Pathway | Significance as a Biomarker |

|---|---|---|

| 2"-oxo-PPP | Oxidation of the pyrrolidine ring | Unequivocal proof of α-PPP intake researchgate.netmdma.chnih.gov |

| 4'-hydroxy-PPP | Aromatic hydroxylation | Indicator of α-PPP metabolism |

| Cathinone | Dealkylation of the pyrrolidine ring | Less specific, as it can be a metabolite of other compounds researchgate.netmdma.chnih.gov |

| Norephedrine | Reduction of cathinone | Less specific, as it can be a metabolite of other compounds researchgate.netmdma.chnih.gov |

Novel Analytical Techniques and Portable Detection Systems for Forensic Science

The rapid emergence of NPS, including α-PPP and its analogues, presents a significant challenge for forensic laboratories, necessitating the development of novel and rapid analytical techniques. vcu.edu Traditional laboratory-based methods like GC-MS and liquid chromatography-mass spectrometry (LC-MS) are the gold standard for the identification of these compounds. rsc.org However, there is a growing need for portable detection systems that can be used for on-site screening of suspected materials. ojp.govnih.gov

Recent advancements have led to the development of portable mass spectrometers, such as those equipped with desorption electrospray ionization (DESI-MS), for the rapid screening of synthetic cathinones. ojp.gov These portable instruments can provide sensitive and selective detection of trace residues of compounds like α-PPP on various surfaces, as well as in seized powders. ojp.gov Another promising portable technology is Raman spectroscopy, which offers a non-destructive and non-contact method for identifying synthetic cathinones through their unique spectral fingerprints. thermofisher.com Handheld Raman spectrometers can analyze substances through sealed containers, enhancing officer safety and preserving evidence. thermofisher.com

Portable liquid chromatography systems are also being explored for the analysis of seized drugs in remote settings. nih.gov These systems, which can be cost-effective and environmentally friendly, have the potential to meet international guidelines for drug analysis. nih.gov While these portable techniques are primarily for screening purposes, they play a crucial role in providing rapid preliminary results, which can then be confirmed by laboratory-based methods. nih.gov

| Technique | Advantages | Application in Forensic Science |